prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Description
This compound is a highly functionalized organic molecule featuring:
- A hexahydropyrano[3,2-d][1,3]dioxin bicyclic core, which provides structural rigidity and influences conformational stability .
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino moiety, commonly used in peptide synthesis to prevent unwanted side reactions .
- A prop-2-enyl ester terminal group, which may serve as a reactive handle for further chemical modifications .
The compound’s complexity suggests applications in medicinal chemistry, such as a precursor for targeted drug delivery or a scaffold for enzyme inhibition studies. However, its exact biological role remains uncharacterized in the available literature.
Properties
Molecular Formula |
C51H58N2O19 |
|---|---|
Molecular Weight |
1003.0 g/mol |
IUPAC Name |
prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C51H58N2O19/c1-8-22-61-47(59)40(53-51(60)64-23-37-35-20-14-12-18-33(35)34-19-13-15-21-36(34)37)26(2)65-49-41(52-27(3)54)44(42-39(69-49)25-63-48(71-42)32-16-10-9-11-17-32)72-50-46(68-31(7)58)45(67-30(6)57)43(66-29(5)56)38(70-50)24-62-28(4)55/h8-21,26,37-46,48-50H,1,22-25H2,2-7H3,(H,52,54)(H,53,60) |
InChI Key |
HZFHBTNMSVXUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The process typically starts with the protection of the threonine residue using Fmoc (9-fluorenylmethyloxycarbonyl) and allyl groups. The benzylidene group is introduced to protect the hydroxyl groups on the sugar moiety, followed by acetylation to protect the remaining hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common, particularly in the modification of the ester and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Plays a crucial role in T-cell epitope mapping, helping to identify specific regions of antigens recognized by T-cells.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves its interaction with specific molecular targets, such as T-cell receptors. The compound’s structure allows it to mimic natural epitopes, thereby facilitating the study of immune responses. The pathways involved include antigen processing and presentation, leading to T-cell activation .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Protective Groups : The Fmoc group differentiates it from unprotected amines in benzothiazolyl spiro compounds and pyrazine-carboxamides .
- Acetylation : Extensive acetylation mirrors strategies seen in glycosylated derivatives (e.g., triacetyloxy oxane in ) to enhance stability .
Physicochemical and Functional Properties
- Lipophilicity : The acetylated oxane and Fmoc group increase logP compared to less-protected analogues like pyrazine-carboxamides .
- Solubility : High molecular weight (~900–1000 g/mol estimated) and acetyl groups may reduce aqueous solubility, necessitating formulation adjustments.
- Reactivity : The prop-2-enyl ester offers a site for thiol-ene “click” chemistry, unlike terminal carboxylic acids in diazaspiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
